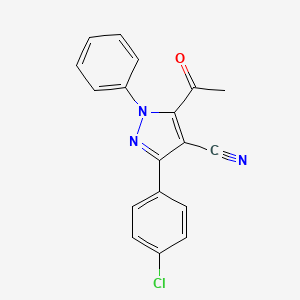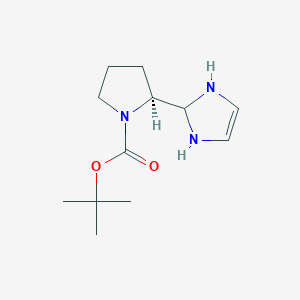![molecular formula C12H12O3S B12872058 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol CAS No. 923267-50-9](/img/structure/B12872058.png)
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 2-(chloromethyl)furan with 3-methylbenzene-1,2-diol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acetic anhydride (Ac2O) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the furan and benzene moieties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the thioether linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds like furan-2-ylmethylamine and furan-2-ylmethanol share the furan ring structure.
Thioether-linked benzene derivatives: Compounds such as 4-(methylthio)phenol and 4-(ethylthio)phenol have similar thioether linkages.
Uniqueness
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is unique due to the combination of the furan ring, thioether linkage, and hydroxyl groups on the benzene ring
特性
CAS番号 |
923267-50-9 |
|---|---|
分子式 |
C12H12O3S |
分子量 |
236.29 g/mol |
IUPAC名 |
4-(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-11(5-4-10(13)12(8)14)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChIキー |
LGNIRNLZJQKDDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1O)O)SCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



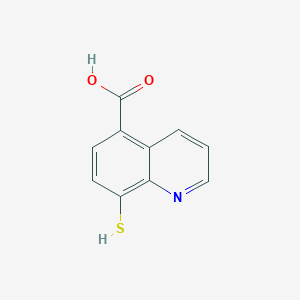
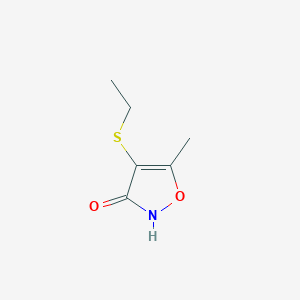
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)


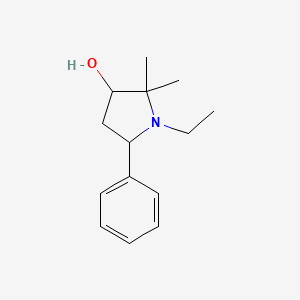
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
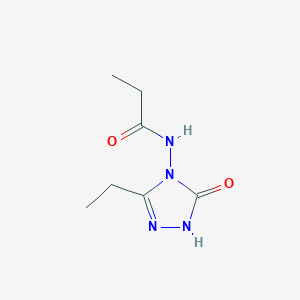

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
